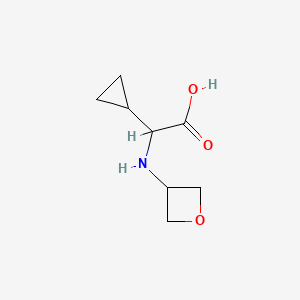
2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid is a synthetic organic compound characterized by the presence of a cyclopropyl group and an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of a suitable precursor to form the oxetane ring, followed by the addition of the cyclopropyl group through a series of chemical reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable processes similar to those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique structural features make it useful in materials science and polymer chemistry.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid involves its interaction with specific molecular targets. The oxetane ring and cyclopropyl group may play roles in binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxycarbonylamino)-2-(oxetan-3-yl)acetic acid: This compound shares the oxetane ring but differs in the presence of a methoxycarbonylamino group instead of a cyclopropyl group.
2-(Oxetan-3-ylamino)acetic acid: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid is unique due to the combination of the cyclopropyl group and oxetane ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-cyclopropyl-2-(oxetan-3-ylamino)acetic acid |
InChI |
InChI=1S/C8H13NO3/c10-8(11)7(5-1-2-5)9-6-3-12-4-6/h5-7,9H,1-4H2,(H,10,11) |
Clave InChI |
OSVCQIHILHCCJC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C(=O)O)NC2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


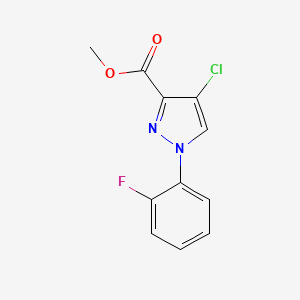
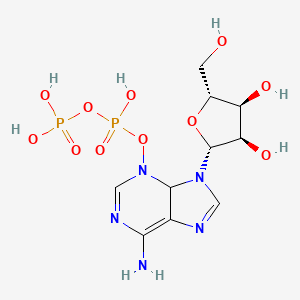
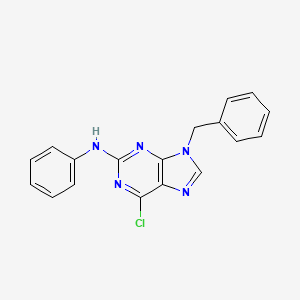
![(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12941198.png)
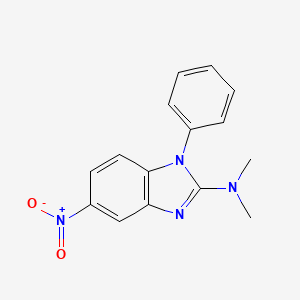
![5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12941202.png)
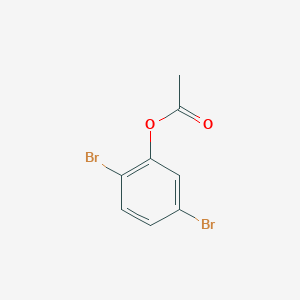
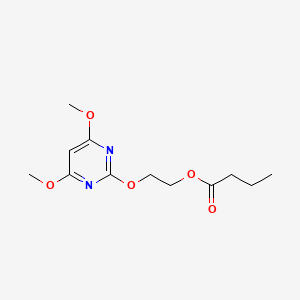
![(3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12941227.png)
![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)

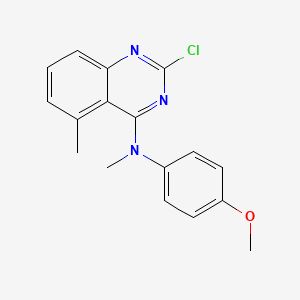
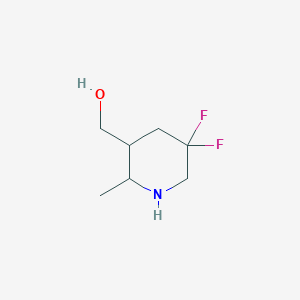
![6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione](/img/structure/B12941258.png)
